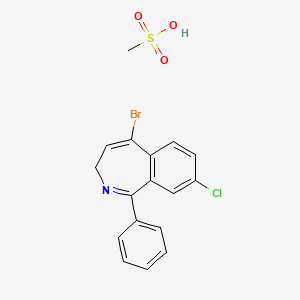
5-bromo-8-chloro-1-phenyl-3H-2-benzazepine;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-8-chloro-1-phenyl-3H-2-benzazepine;methanesulfonic acid is a complex organic compound that belongs to the benzazepine class This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to a benzazepine core, combined with methanesulfonic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-8-chloro-1-phenyl-3H-2-benzazepine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzazepine precursor. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and solvents to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to control the reaction parameters precisely. The process includes the purification of the final product through crystallization or chromatography to achieve high purity suitable for research and application purposes.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-8-chloro-1-phenyl-3H-2-benzazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove halogen atoms or reduce double bonds.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
5-bromo-8-chloro-1-phenyl-3H-2-benzazepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5-bromo-8-chloro-1-phenyl-3H-2-benzazepine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-8-chloro-1-phenyl-3H-2-benzazepine: Similar in structure but without the methanesulfonic acid component.
8-chloro-1-phenyl-3H-2-benzazepine: Lacks the bromine atom.
5-bromo-1-phenyl-3H-2-benzazepine: Lacks the chlorine atom.
Uniqueness
The presence of both bromine and chlorine atoms, along with the methanesulfonic acid component, makes 5-bromo-8-chloro-1-phenyl-3H-2-benzazepine unique
Eigenschaften
CAS-Nummer |
89376-33-0 |
|---|---|
Molekularformel |
C17H15BrClNO3S |
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
5-bromo-8-chloro-1-phenyl-3H-2-benzazepine;methanesulfonic acid |
InChI |
InChI=1S/C16H11BrClN.CH4O3S/c17-15-8-9-19-16(11-4-2-1-3-5-11)14-10-12(18)6-7-13(14)15;1-5(2,3)4/h1-8,10H,9H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
WXSPXJXMQFCZMX-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1C=C(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(3,5-Dimethylphenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401214.png)
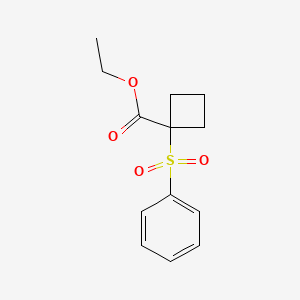


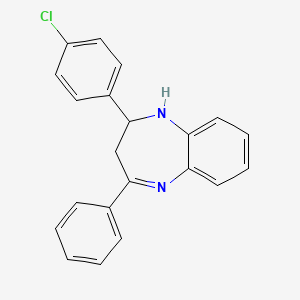
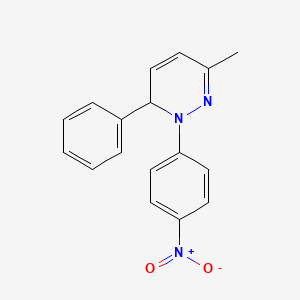
![2-([1,1'-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14401258.png)
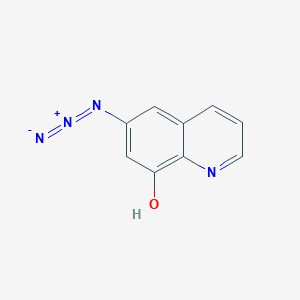

![[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol](/img/structure/B14401275.png)
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one](/img/structure/B14401283.png)
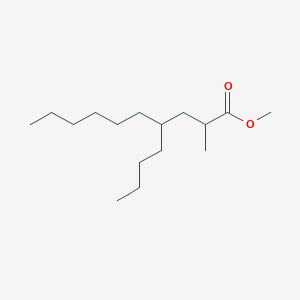

![6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one](/img/structure/B14401297.png)
